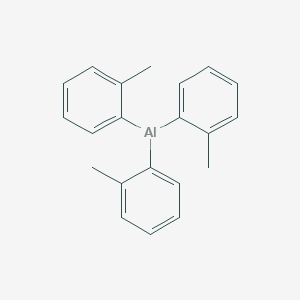
Tris(2-methylphenyl)alumane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(2-methylphenyl)alumane: is an organoaluminum compound characterized by the presence of three 2-methylphenyl groups attached to an aluminum atom
Preparation Methods
Synthetic Routes and Reaction Conditions: Tris(2-methylphenyl)alumane can be synthesized through the reaction of aluminum trichloride with 2-methylphenylmagnesium bromide (a Grignard reagent). The reaction typically occurs in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The general reaction scheme is as follows:
AlCl3+3C6H4(CH3)MgBr→Al(C6H4(CH3))3+3MgBrCl
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis typically involves scaling up the laboratory procedures. This includes using larger reactors, maintaining strict control over reaction conditions, and ensuring the purity of reagents to achieve high yields and product purity.
Chemical Reactions Analysis
Types of Reactions: Tris(2-methylphenyl)alumane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxides and other by-products.
Substitution: It can participate in substitution reactions where the 2-methylphenyl groups are replaced by other ligands.
Complex Formation: It can form complexes with other metal compounds, enhancing its utility in catalysis.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents under controlled conditions.
Substitution: Halogenated compounds or other electrophiles in the presence of a suitable catalyst.
Complex Formation: Transition metal salts or organometallic compounds under inert atmosphere.
Major Products:
Oxidation: Aluminum oxides and substituted phenyl derivatives.
Substitution: Various substituted aluminum compounds.
Complex Formation: Metal-aluminum complexes with potential catalytic properties.
Scientific Research Applications
Tris(2-methylphenyl)alumane has several scientific research applications:
Catalysis: It is used as a catalyst in organic synthesis, particularly in polymerization reactions.
Material Science: It is explored for its potential in creating advanced materials with unique properties.
Chemical Synthesis: It serves as a reagent in the synthesis of complex organic molecules.
Industrial Applications: It is investigated for its role in improving industrial processes, such as the production of high-performance polymers.
Mechanism of Action
The mechanism by which tris(2-methylphenyl)alumane exerts its effects involves the interaction of the aluminum center with various substrates. The aluminum atom acts as a Lewis acid, accepting electron pairs from donor molecules, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Tris(2-methylphenyl)silanolato: Similar structure but with silicon instead of aluminum.
Tris(2-methylphenyl)phosphine: Contains phosphorus in place of aluminum.
Tris(2-methylphenyl)borane: Boron replaces aluminum in the structure.
Uniqueness: Tris(2-methylphenyl)alumane is unique due to the presence of aluminum, which imparts distinct Lewis acidity and reactivity compared to its silicon, phosphorus, and boron analogs. This makes it particularly useful in catalysis and material science applications where aluminum’s properties are advantageous.
Properties
CAS No. |
30432-34-9 |
|---|---|
Molecular Formula |
C21H21Al |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
tris(2-methylphenyl)alumane |
InChI |
InChI=1S/3C7H7.Al/c3*1-7-5-3-2-4-6-7;/h3*2-5H,1H3; |
InChI Key |
CFCIWEFTNUMUJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1[Al](C2=CC=CC=C2C)C3=CC=CC=C3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















